molecular formula C25H20N6O2 B15085828 N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-52-1

N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15085828
CAS No.: 510761-52-1
M. Wt: 436.5 g/mol
InChI Key: DHZLXICVUXSSLM-UHFFFAOYSA-N
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Description

N-Benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a fused heterocyclic core. Such tricyclic systems are often explored for their bioactivity, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways . Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX programs) for precise conformation analysis .

Properties

CAS No.

510761-52-1

Molecular Formula

C25H20N6O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H20N6O2/c26-22-19(24(32)28-15-17-7-2-1-3-8-17)13-20-23(31(22)16-18-9-6-11-27-14-18)29-21-10-4-5-12-30(21)25(20)33/h1-14,26H,15-16H2,(H,28,32)

InChI Key

DHZLXICVUXSSLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazatricyclo[8.4.0.03,8]tetradeca core, followed by the introduction of the benzyl, imino, oxo, and pyridin-3-ylmethyl groups through various functionalization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.

    Substitution: The benzyl and pyridin-3-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but they often include key proteins involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of this compound differ in substituents at the N-position and pyridinylmethyl group. Below is a comparative analysis based on available evidence and structural principles:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (N-position) Pyridinyl Substituent Key Features Potential Implications
N-Benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[...]-5-carboxamide (Target Compound) Benzyl Pyridin-3-ylmethyl Aromatic bulk, enhanced π-π stacking potential Improved binding to hydrophobic pockets; possible CNS activity due to lipophilicity
N-Butyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[...]-5-carboxamide Butyl Pyridin-3-ylmethyl Aliphatic chain, increased flexibility Higher solubility in aqueous media; reduced metabolic stability
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid N/A N/A Trifluoromethyl-pyrimidine moiety Enhanced electronegativity; potential kinase inhibition
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid N/A N/A Piperidine-methoxybenzoic acid hybrid pH-dependent solubility; possible GPCR modulation

Key Observations:

Substituent Effects :

  • The benzyl group in the target compound introduces aromaticity and steric bulk, which may enhance binding affinity to hydrophobic targets (e.g., ATP-binding pockets in kinases) compared to the butyl analog. However, the butyl derivative’s aliphatic chain could improve solubility, a critical factor in drug bioavailability .
  • The pyridin-3-ylmethyl group is conserved across analogs, suggesting its role in coordinating metal ions or forming hydrogen bonds via the pyridine nitrogen.

Electrophilic vs. Nucleophilic Character: The imino-oxo motif in the tricyclic core may act as a hydrogen-bond acceptor, a feature shared with compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ). However, the spirocyclic systems in lack the tricyclic fusion seen here, reducing conformational rigidity .

Synthetic Challenges :

  • The target compound’s tricyclic framework likely requires precise stoichiometric control and catalysis, whereas simpler analogs (e.g., piperidine-carboxylic acid derivatives) may be synthesized via straightforward alkylation or condensation .

Potential Applications: Unlike organometallic Nobel Prize-winning compounds (e.g., ferrocene derivatives in ), the target compound is purely organic, limiting its utility in catalysis but expanding its biocompatibility for therapeutic use .

Biological Activity

N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound belongs to the class of triazatricyclic compounds , characterized by a unique fused ring system that enhances its stability and reactivity. The molecular formula is C25H25N5O3C_{25}H_{25}N_{5}O_{3} with a molecular weight of approximately 443.5 g/mol. The presence of a pyridine moiety is particularly significant as it may enhance interactions with biological targets due to its electron-withdrawing properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor signaling pathways .

Biological Activities

  • Antimicrobial Activity : Compounds similar to N-benzyl-6-imino have been studied for their potential as antimicrobial agents. The structural features contribute to the inhibition of bacterial growth and may provide a basis for developing new antibiotics.
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to affect cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, which could lead to therapeutic applications in conditions like cancer and inflammation.

Research Findings

Several studies have highlighted the biological potential of compounds within the same structural class:

StudyFindings
Demonstrated significant antimicrobial and anticancer activities in vitro against various cell lines.
Investigated molecular docking studies revealing interactions with EGFR tyrosine kinase, suggesting anticancer potential through targeted inhibition.
Explored the synthesis and characterization of related compounds with similar structures showing promising biological effects.

Case Studies

Case Study 1 : A study involving the synthesis of related triazatricyclic compounds found that modifications in substituents significantly impacted their biological activity against human cancer cell lines (HT29 and DU145). The results indicated that certain functional groups enhance cytotoxicity and selectivity towards cancer cells .

Case Study 2 : Molecular docking studies on similar compounds revealed that binding affinities to key receptors like EGFR were promising, suggesting a pathway for drug development targeting specific cancers .

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